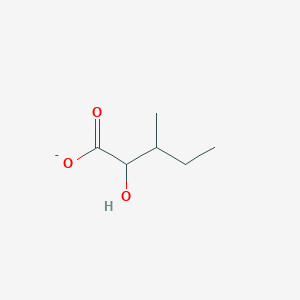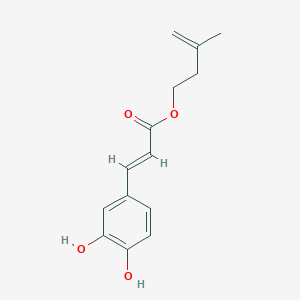
3-(3,4-Dihydroxyphenyl)acrylic acid 3-methyl-3-butenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dihydroxyphenyl)acrylic acid 3-methyl-3-butenyl ester is a natural product found in Apis with data available.
Wissenschaftliche Forschungsanwendungen
Polymer Research
3-(3,4-Dihydroxyphenyl)acrylic acid 3-methyl-3-butenyl ester is related to polythiophene derivatives like poly(3-thiophen-3-yl-acrylic acid methyl ester), which have been investigated for their structural and electronic properties. Such studies propose models for these polymers, derived from quantum chemical calculations, and focus on the polymer linkages and the conformation of side groups, like the acrylic acid methyl ester side groups. These studies are crucial for understanding the electronic properties of polymers and for enhancing their solubility in water (Bertran et al., 2007).
Environmental Toxicity and Degradation
Research has been conducted on the environmental impact of similar compounds, focusing on their fate and aquatic toxicity. For instance, studies on acrylic acid, methyl acrylate, ethyl acrylate, and butyl acrylate have revealed insights into their mobility in soil, bioconcentration potential, biodegradability, and toxicity to aquatic life. These findings are significant for understanding the environmental behavior of related acrylic esters (Staples et al., 2000).
Atmospheric Chemistry
Investigations into the gas-phase reactions of unsaturated esters with Cl atoms offer insights into the atmospheric degradation processes of compounds like acrylate and methacrylate esters. These studies help estimate atmospheric lifetimes and evaluate the environmental impact of these reactions, particularly in terms of photo-oxidants and health implications (Martín Porrero et al., 2010).
Synthesis and Chemical Properties
Studies on the synthesis of compounds such as SMND-309, a derivative of salvianolic acid B, which shares structural similarities with this compound, offer insights into synthetic methods and key features like the construction of α,β-unsaturated ester (Wu et al., 2017).
Antioxidant Development
The development of new synthetic antioxidants, such as specific phenyl acrylates, demonstrates the potential of related compounds in creating antioxidants with high yields and purity. These studies contribute to understanding the synthesis methods and applications of such compounds in various industries (Guo et al., 2020).
Optical and Structural Properties in Solar Cells
Research into the structural and optical properties of composite polymer/fullerene films, which include materials related to this compound, is significant for understanding their application in solar cells. These studies assess the crystallinity and efficiency of these materials, crucial for the development of efficient solar energy solutions (Erb et al., 2005).
Eigenschaften
Molekularformel |
C14H16O4 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
3-methylbut-3-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-6,9,15-16H,1,7-8H2,2H3/b6-4+ |
InChI-Schlüssel |
APFXJJMDUXKKAG-GQCTYLIASA-N |
Isomerische SMILES |
CC(=C)CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES |
CC(=C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CC(=C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Synonyme |
3-methyl-3-butenyl caffeate prenyl caffeate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


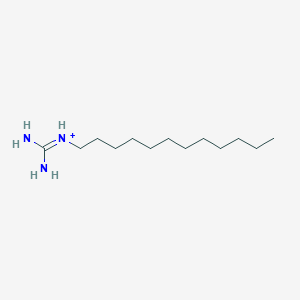

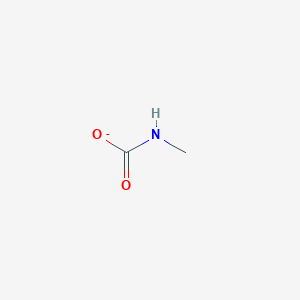

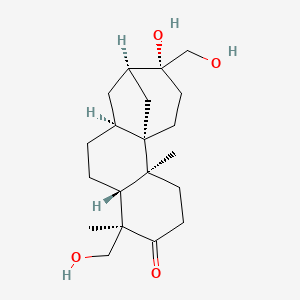
![(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21S,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1258560.png)

![N-[1,4-dimethyl-2,3-dioxo-7-(1-piperidinyl)-6-quinoxalinyl]-4-ethylbenzenesulfonamide](/img/structure/B1258564.png)
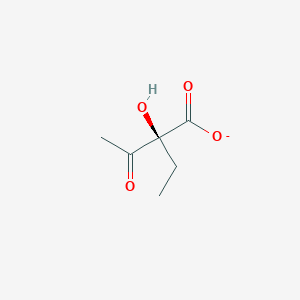
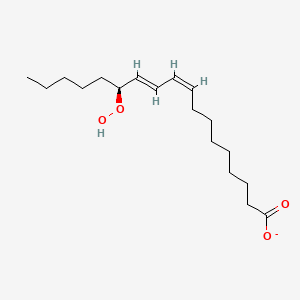


![2,3-Bis[(2-amino-2-carboxyethyl)sulfanyl]butanedioic acid](/img/structure/B1258571.png)
